BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate
Description
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a synthetic carbamate derivative characterized by a benzyl group attached to a carbamate nitrogen, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl moiety. Key physicochemical properties include a molecular formula of C₁₉H₁₇F₆NO₃, molecular weight of 421.33 g/mol, and a high lipophilicity (LogP: 5.46) due to the trifluoromethyl groups . The compound exhibits a purity of ≥98% and is typically used in specialized organic synthesis or pharmaceutical research. Its density is reported as 1.357 g/cm³, and the polar surface area (PSA) is 58.56 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMANUAJYKCFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 3,5-bis(trifluoromethyl)aniline . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted carbamate .
Scientific Research Applications
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This can lead to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Data Table 1: Comparative Physicochemical Profiles
Key Observations :
- Lipophilicity : The trifluoromethyl groups in this compound confer significantly higher LogP compared to ethyl carbamates or β-lactam derivatives, making it more suitable for crossing lipid membranes .
- Steric Bulk : Unlike bis(thiazolylmethyl) carbamates , the benzyl and trifluoromethyl groups in the target compound create a balance between steric hindrance and reactivity.
Pharmacological and Industrial Relevance
- Drug Design: The trifluoromethyl groups may improve metabolic stability and target binding compared to non-fluorinated analogs, a feature leveraged in protease inhibitor design .
Biological Activity
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and case studies.
This compound is characterized by its unique trifluoromethyl groups, which enhance its lipophilicity and biological activity. Compounds with similar structures have shown interactions with various enzymes and proteins, influencing cellular functions.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition, receptor binding | Binding interactions with biomolecules |
| Flupirtine | Neuroprotective activity | Increases Bcl-2/Bax ratio |
| Other aromatic carbamates | Neuroprotection in neurodegenerative diseases | Induction of autophagy via beclin 1 |
2. Cellular Effects
Research indicates that this compound may influence cell viability and apoptosis. In vitro studies have demonstrated that related compounds can protect against etoposide-induced apoptosis in neuronal cell lines, suggesting potential neuroprotective properties.
Case Study: Neuroprotective Effects
A study synthesized a library of aromatic carbamate derivatives and identified compounds that protected up to 80% of human induced pluripotent stem cell-derived neurons from apoptosis at concentrations as low as 100 nM. The mechanism involved upregulation of antiapoptotic proteins and induction of autophagy .
3. Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, affecting metabolic pathways.
- Receptor Binding : The trifluoromethyl groups enhance binding affinity to specific receptors involved in neurotransmission and cell survival.
- Gene Expression Modulation : Changes in gene expression related to apoptosis and survival pathways have been observed.
4. Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : As a potential pharmaceutical intermediate due to its unique properties.
- Neurodegenerative Disease Research : Investigated for its neuroprotective effects against conditions like Alzheimer's and Parkinson's disease.
- Material Science : Used in developing materials with high thermal stability and chemical resistance .
5. Conclusion
This compound exhibits promising biological activities through mechanisms involving enzyme inhibition and receptor interactions. Ongoing research aims to elucidate its full potential in therapeutic applications, particularly in neuroprotection.
Q & A
Q. What are the key synthetic steps for preparing Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate?
Methodological Answer: The synthesis typically involves:
Precursor Preparation : Start with 3,5-bis(trifluoromethyl)aniline (CAS: 3287-45-6) as the primary aromatic amine .
Carbamate Formation : React with benzyl chloroformate in anhydrous conditions (e.g., dichloromethane) under basic catalysis (e.g., pyridine or triethylamine) to form the carbamate bond .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
| Key Reaction Parameters |
|---|
| Catalyst : Pyridine/TEA |
| Solvent : DCM/THF |
| Temperature : 0–25°C |
| Yield : ~60–80% (optimized) |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the benzyloxy group (δ 5.1–5.3 ppm, -OCH2Ph) and absence of amine protons (δ 5–6 ppm).
- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and trifluoromethyl carbons (δ 120–125 ppm, quartets due to ¹JCF coupling) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and isotopic pattern matching fluorine abundance .
- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
Q. What role do the trifluoromethyl groups play in the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ groups deactivate the aromatic ring, directing electrophilic substitutions to the para position (steric hindrance at meta positions) .
- Lipophilicity Enhancement : Increases membrane permeability in pharmacological assays .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this carbamate?
Methodological Answer:
Q. How to resolve contradictions in NMR data caused by impurities or rotamers?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Assign overlapping peaks and identify rotational isomers (common in carbamates) .
- Variable-Temperature NMR : Heat samples to 50–60°C to coalesce rotameric signals .
- HPLC Purification : Use C18 columns (MeCN/H2O + 0.1% TFA) to isolate stereoisomers .
Q. What computational methods are suitable for modeling its interaction with biological targets?
Methodological Answer:
Q. How to design bioactivity assays to evaluate its selectivity in pharmacological studies?
Methodological Answer:
- Dose-Response Curves : Measure EC₅₀ values against target enzymes (e.g., Leishmania CYP51) vs. mammalian cells (e.g., J774 macrophages) .
- Counter-Screening : Test off-target effects using kinase panels or cytochrome P450 isoforms .
| Example Assay Parameters |
|---|
| Cell Line : L. donovani promastigotes |
| Control : J774 macrophages |
| EC₅₀ Range : 1–10 µM (optimized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
